Cas no 24033-90-7 (2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-)

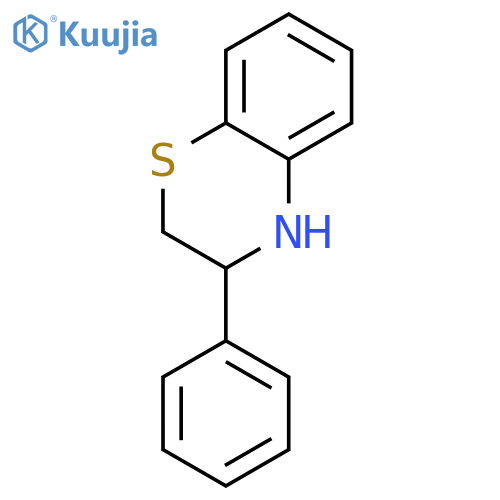

24033-90-7 structure

商品名:2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-

2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-

- 3-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE HYDROCHLORIDE

- CHEMBL1458318

- Z90121767

- 3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]thiazine hydrochloride

- 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1)

- MLS001178022

- SMR000587977

- SR-01000069782-1

- 1052542-64-9

- 24033-90-7

- SR-01000069782

- 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride

- EN300-13428

- CS-0265772

- DTXSID40585821

- 3-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINEHYDROCHLORIDE

-

- インチ: InChI=1S/C14H13NS/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2

- InChIKey: GQUYLROCTSEJON-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C2CSC3=CC=CC=C3N2)C=C1

計算された属性

- せいみつぶんしりょう: 227.07699

- どういたいしつりょう: 263.0535483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 12.03

2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-45197-1.0g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 1.0g |

$385.0 | 2023-02-10 | ||

| Enamine | EN300-45197-0.1g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 0.1g |

$339.0 | 2023-02-10 | ||

| Enamine | EN300-45197-0.5g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 0.5g |

$370.0 | 2023-02-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-276397-250mg |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, |

24033-90-7 | 250mg |

¥1188.00 | 2023-09-05 | ||

| Enamine | EN300-45197-0.05g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 0.05g |

$323.0 | 2023-02-10 | ||

| Enamine | EN300-45197-2.5g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 2.5g |

$754.0 | 2023-02-10 | ||

| Enamine | EN300-45197-0.25g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 0.25g |

$354.0 | 2023-02-10 | ||

| Enamine | EN300-45197-5.0g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 5.0g |

$1115.0 | 2023-02-10 | ||

| Enamine | EN300-45197-10.0g |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

24033-90-7 | 10.0g |

$1654.0 | 2023-02-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-276397-250 mg |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, |

24033-90-7 | 250MG |

¥1,188.00 | 2023-07-11 |

2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl- 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

24033-90-7 (2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬